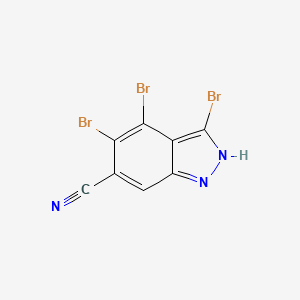

3,4,5-tribromo-2H-indazole-6-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

3,4,5-tribromo-2H-indazole-6-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2Br3N3/c9-6-3(2-12)1-4-5(7(6)10)8(11)14-13-4/h1H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNPNXDZKEGMSIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C2=C(NN=C21)Br)Br)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2Br3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00646745 | |

| Record name | 3,4,5-Tribromo-2H-indazole-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000342-54-0 | |

| Record name | 3,4,5-Tribromo-2H-indazole-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3,4,5 Tribromo 2h Indazole 6 Carbonitrile

Strategies for Regioselective Polybromination of the Indazole Core

The introduction of three bromine atoms at the C3, C4, and C5 positions of the indazole ring necessitates a carefully controlled electrophilic bromination strategy. The inherent reactivity of the indazole nucleus can lead to a mixture of regioisomers, making the selective synthesis of the desired tribromo-derivative a non-trivial task.

Directed Bromination Approaches at C3, C4, and C5 Positions of the Indazole System

The electrophilic bromination of indazoles typically occurs at the most electron-rich positions. The C3 position is often highly reactive towards electrophiles. nih.govchim.itrsc.org Achieving bromination at C4 and C5, particularly in a specific sequence, may require the use of directing groups or starting with a pre-functionalized indazole core.

The general mechanism for electrophilic aromatic bromination involves the attack of an electrophilic bromine species on the aromatic ring, followed by the loss of a proton to restore aromaticity. libretexts.org The regioselectivity of this reaction is governed by the electronic and steric effects of the substituents already present on the ring. nih.govbeilstein-journals.org For the synthesis of 3,4,5-tribromo-2H-indazole-6-carbonitrile, a stepwise bromination approach is likely necessary. One could envision starting with an indazole already bearing a substituent at a key position to direct the initial bromination steps.

Evaluation of Brominating Reagents and Reaction Conditions for Tribromination

A variety of brominating reagents are available for the halogenation of aromatic systems, each with its own reactivity and selectivity profile. Common reagents include molecular bromine (Br₂), N-bromosuccinimide (NBS), and 1,3-dibromo-5,5-dimethylhydantoin (DBDMH). nih.govnih.govrsc.org The choice of reagent and reaction conditions (solvent, temperature, and catalyst) is crucial for controlling the extent and regioselectivity of bromination. rsc.org

For a polybromination, forcing conditions such as an excess of the brominating agent and elevated temperatures may be required. However, this can also lead to a loss of selectivity and the formation of over-brominated byproducts. A systematic study of different brominating agents and conditions would be necessary to optimize the synthesis of the 3,4,5-tribromo-indazole core.

| Brominating Reagent | Substrate (Example) | Conditions | Product(s) | Yield (%) |

| DBDMH | 2-Substituted Indazoles | Ultrasound, Na₂CO₃, EtOH, 40°C | 3-Bromo-2-substituted indazoles | Good to excellent |

| NBS | 2-Phenyl-2H-indazole | EtOH, 50°C | 3-Bromo-2-phenyl-2H-indazole | 97% |

| Br₂ | 2-Phenyl-2H-indazole | Acetic Acid | 3-Bromo, 3,5-dibromo, and 3,7-dibromo-2-phenyl-2H-indazoles | Mixture |

Introduction and Functionalization of the Carbonitrile Group at C6

The introduction of a carbonitrile group at the C6 position of the indazole ring is another key synthetic step. Direct C-H cyanation of the indazole core at this position is not a well-established transformation. Therefore, a multi-step approach is the most probable route.

Cyano-Functionalization Strategies for Indazole-6-carbonitrile Formation

A plausible and widely used method for introducing a cyano group onto an aromatic ring is the Sandmeyer reaction. wikipedia.orgorganic-chemistry.orglscollege.ac.innih.gov This reaction involves the diazotization of an amino group followed by treatment with a copper(I) cyanide salt. wikipedia.orglscollege.ac.in Therefore, the synthesis of this compound would likely proceed through a 6-amino-3,4,5-tribromo-2H-indazole intermediate.

The Sandmeyer reaction is a versatile method that allows for the introduction of various functionalities, including halogens and the cyano group, onto an aromatic ring. wikipedia.orgnih.gov

Precursor Design and Chemical Transformations for Nitrile Incorporation

Based on the Sandmeyer reaction approach, a suitable precursor for the target molecule would be 6-nitro-2H-indazole. The synthesis of 6-nitroindazole derivatives has been reported. nih.govresearchgate.net The synthetic sequence would involve:

Synthesis of a suitable 2H-indazole precursor. This could involve the cyclization of appropriately substituted phenylhydrazine derivatives. organic-chemistry.orgorganic-chemistry.orgnsf.gov

Nitration at the C6 position. If not already incorporated in the starting material, nitration of the indazole core can be achieved, although this may also produce other isomers.

Reduction of the nitro group to an amino group. The reduction of a nitro group to an amine is a standard transformation, often achieved through catalytic hydrogenation (e.g., using Pd/C and H₂) or with reducing agents like tin(II) chloride. nih.govchemicalbook.com

Tribromination of the 6-amino-2H-indazole. The amino group is a strong activating group and will influence the regioselectivity of the bromination. It may be necessary to protect the amino group (e.g., as an amide) before bromination to control the reaction and prevent oxidation.

Diazotization and Sandmeyer reaction. The 6-amino-3,4,5-tribromo-2H-indazole would then be converted to the corresponding diazonium salt, followed by the introduction of the cyano group using copper(I) cyanide.

An alternative precursor design could involve introducing the bromine atoms prior to the formation of the 6-amino group, depending on the directing effects of the substituents at each stage of the synthesis. The optimal sequence of these transformations would need to be determined experimentally to maximize the yield and purity of the final product.

Cyclization Pathways for 2H-Indazole Ring Construction

The formation of the 2H-indazole ring is the cornerstone of the synthesis. Various cyclization strategies have been developed for the synthesis of the indazole nucleus, which can be adapted for the preparation of polysubstituted derivatives.

Reductive cyclization is a prominent method for the synthesis of 2H-indazoles, often starting from ortho-nitroaryl precursors. A well-established approach is the Cadogan reductive cyclization, which involves the deoxygenative cyclization of an ortho-nitroimine. acs.orgorganic-chemistry.org For the synthesis of this compound, a potential precursor would be a suitably substituted 2-nitrobenzaldehyde derivative. This would first undergo condensation with a primary amine to form an ortho-imino-nitrobenzene intermediate. Subsequent treatment with a reducing agent, such as tri-n-butylphosphine, would then effect the reductive cyclization to the desired 2H-indazole. acs.org The reaction conditions are typically mild, which is advantageous for preserving the sensitive nitrile and bromo substituents. acs.orgorganic-chemistry.org

Another reductive approach involves the cyclization of o-nitro-ketoximes. semanticscholar.org This method, catalyzed by iron carbonyl complexes in the presence of carbon monoxide, provides a route to 1H-indazoles, which could potentially be isomerized or further functionalized to the desired 2H-indazole. semanticscholar.org

Conversely, oxidative cyclization strategies for N-N bond formation are also known, though less common for 2H-indazoles. These methods often involve the intramolecular coupling of amino or hydrazino groups.

One-pot and multi-component reactions offer significant advantages in terms of efficiency and atom economy, minimizing the need for isolation of intermediates. acs.orgacs.org A notable one-pot synthesis of 2H-indazoles involves the condensation of an ortho-nitrobenzaldehyde with an amine, followed by in situ reductive cyclization. acs.orgorganic-chemistry.org This approach is particularly attractive for the synthesis of this compound as it streamlines the synthetic sequence. acs.org The choice of solvent and reducing agent is crucial for the success of this one-pot procedure, with alcoholic solvents often promoting the reaction. acs.org

Multi-component reactions, where three or more reactants are combined in a single step to form a complex product, have also been developed for 2H-indazole synthesis. For instance, a copper-catalyzed three-component reaction of a 2-bromobenzaldehyde, a primary amine, and sodium azide can afford 2H-indazoles. acs.orgorganic-chemistry.org Adapting this to the target molecule would require a starting material such as 2,3,4-tribromo-6-formyl-benzonitrile. The copper catalyst plays a dual role in facilitating both C-N and N-N bond formation. acs.org

A regioselective one-pot, three-component synthesis of substituted 2H-indazoles has also been reported using 2-nitroarylaldehydes, primary amines, and alkynes, co-catalyzed by copper(I) bromide and zinc(II) triflate. rsc.org

| Reaction Type | Starting Materials | Key Reagents/Catalysts | Advantages | Potential Challenges for Target Molecule |

| One-Pot Reductive Cyclization | ortho-nitrobenzaldehyde, primary amine | Tri-n-butylphosphine | High efficiency, mild conditions | Availability of the polysubstituted nitrobenzaldehyde precursor. |

| Three-Component Reaction | 2-bromobenzaldehyde, primary amine, sodium azide | Copper(I) iodide | Readily available starting materials | Potential side reactions with the nitrile group. |

| Three-Component Reaction | 2-nitroarylaldehyde, primary amine, alkyne | CuBr/Zn(OTf)2 | High regioselectivity | Introduction of the C3-substituent via the alkyne. |

Transition metal-catalyzed reactions are powerful tools for the construction of heterocyclic rings. Palladium-catalyzed C-H functionalization of 2H-indazoles at the C3-position has been reported, suggesting that a pre-formed indazole core could be further functionalized. acs.orgresearchgate.net However, for the initial ring construction, palladium-catalyzed intramolecular amination of N-aryl-N-(o-bromobenzyl)hydrazines offers a direct route to 2-aryl-2H-indazoles. organic-chemistry.org

Copper-catalyzed reactions are particularly prevalent in N-N bond formation. acs.orgacs.orgbeilstein-journals.org As mentioned in the multi-component section, copper catalysts are effective in the cyclization of 2-bromobenzaldehydes with amines and an azide source. acs.orgorganic-chemistry.org Copper(I) oxide nanoparticles have also been employed as a catalyst for this transformation under ligand-free conditions. organic-chemistry.org Furthermore, a copper(II) acetate-catalyzed N-N bond formation from o-aminoaryl N-H ketimine species has been developed for the synthesis of 1H-indazoles, which could potentially be adapted. acs.org

| Catalyst System | Reaction Type | Typical Substrates | Key Features |

| Palladium(II) Acetate | Intramolecular N-arylation | N-aryl-N-(o-bromobenzyl)hydrazines | Direct synthesis of 2-aryl-2H-indazoles. |

| Copper(I) Iodide | Three-component cyclization | 2-bromobenzaldehydes, amines, sodium azide | Versatile, tolerates various functional groups. |

| Copper(I) Oxide NPs | Three-component cyclization | 2-halobenzaldehydes, amines, sodium azide | Ligand-free conditions, green solvent. |

| Copper(II) Acetate | N-N bond formation | o-aminoaryl N-H ketimines | Uses oxygen as the terminal oxidant. |

Optimization of Synthetic Pathways for Scalability and Efficiency

Scaling up the synthesis of a complex molecule like this compound requires careful optimization of the chosen synthetic route. Key considerations include the cost and availability of starting materials, reaction times, yields, and the ease of purification. For industrial applications, developing a selective and scalable N-alkylation of the indazole core can be crucial. nih.govrsc.orgresearchgate.net

High-throughput experimentation (HTE) can be a valuable tool to rapidly screen various reaction conditions, including catalysts, ligands, solvents, and bases, to identify the optimal parameters for both the cyclization and any subsequent functionalization steps. nih.govrsc.orgresearchgate.net For instance, in a palladium-catalyzed coupling, the choice of ligand can significantly impact the yield and selectivity.

Purification and Isolation Techniques for Highly Substituted Indazole Carbonitriles

The purification of highly substituted and often crystalline heterocyclic compounds like this compound typically relies on chromatographic and recrystallization techniques. Given the likely solid nature of the product, recrystallization from a suitable solvent or solvent mixture is often the most effective method for obtaining highly pure material on a large scale.

Column chromatography on silica gel is a standard method for the purification of indazole derivatives, allowing for the separation of the desired product from unreacted starting materials and byproducts. nih.govmdpi.com The choice of eluent system is critical and is typically determined by thin-layer chromatography (TLC) analysis.

For polyhalogenated compounds, which can have similar polarities, advanced purification techniques such as preparative high-performance liquid chromatography (HPLC) may be necessary to achieve the desired level of purity, especially for analytical standards or biological testing. nih.govmdpi.commdpi.comnih.gov In some cases, techniques like pressurized liquid extraction may be employed for the efficient extraction of the product from the reaction mixture, particularly when dealing with solid-supported reagents or catalysts. nih.gov

The final isolated product should be thoroughly characterized by analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and elemental analysis to confirm its structure and purity.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Tautomeric Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution and the solid state. For 3,4,5-tribromo-2H-indazole-6-carbonitrile, NMR would confirm the connectivity of atoms, provide insights into the electronic environment of each nucleus, and resolve questions of tautomerism.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Proton and Carbon Connectivity

To definitively assign the proton and carbon signals of this compound, a suite of two-dimensional (2D) NMR experiments would be necessary.

¹H NMR: The proton NMR spectrum is expected to be simple, showing a singlet for the N-H proton and a singlet for the lone aromatic proton (H-7). The chemical shift of the N-H proton would likely be broad and appear significantly downfield (δ 10-14 ppm), while the H-7 proton, being on a highly substituted, electron-poor ring, would also be expected downfield (δ 8.0-8.5 ppm).

¹³C NMR: The carbon spectrum would show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon of the nitrile group (-CN) would appear around δ 115-120 ppm. The seven carbons of the indazole ring system would have shifts influenced by the bromine, nitrogen, and nitrile substituents.

COSY (Correlation Spectroscopy): This experiment would show no correlations, as there are no vicinal protons to couple with H-7, confirming its isolated nature on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment directly correlates each proton to the carbon it is attached to. It would definitively link the ¹H signal for H-7 to its corresponding ¹³C signal in the aromatic region.

The N-H proton correlating to the C-3 and C-3a carbons.

The H-7 proton correlating to the C-5, C-6, and C-7a carbons. These correlations would be crucial for confirming the substitution pattern and the position of the nitrile group.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound This data is illustrative and based on predicted chemical shifts.

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (¹H → ¹³C) |

|---|---|---|---|

| 2-NH | ~12.5 (s, br) | - | C3, C3a |

| 3 | - | ~125.0 | - |

| 3a | - | ~128.0 | - |

| 4 | - | ~110.0 | - |

| 5 | - | ~118.0 | - |

| 6 | - | ~105.0 | - |

| 6-CN | - | ~117.0 | - |

| 7 | ~8.2 (s) | ~122.0 | C5, C6, C7a |

| 7a | - | ~140.0 | - |

Investigations into 2H-Indazole Tautomerism and Isomerism

Indazoles can exist as two principal tautomers: the 1H- and the 2H-form. nih.govbeilstein-journals.org While the target molecule is named as the 2H-indazole, the actual predominant form in solution can be influenced by the solvent and substitution pattern. nih.govipb.pt NMR spectroscopy is the primary method for distinguishing these tautomers. nih.gov The chemical shifts, particularly of the carbon atoms at the junction of the two rings (C3a and C7a), are sensitive to the tautomeric form. researchgate.net By comparing the observed ¹³C NMR chemical shifts with those of known N-1 and N-2 substituted indazoles, the dominant tautomer in a given solvent can be determined. nih.gov For instance, the 1H-tautomer is generally the more thermodynamically stable form for the parent indazole. nih.gov However, the extensive substitution in this compound could alter this preference.

Solid-State NMR for Crystalline Polymorphs and Intermolecular Interactions

Solid-State NMR (ssNMR) provides structural information on materials in their crystalline or amorphous solid forms. This technique would be particularly valuable for studying potential polymorphism (the existence of different crystal forms) of this compound. Different polymorphs would yield distinct ssNMR spectra due to differences in molecular packing and intermolecular interactions. Furthermore, ssNMR can probe halogen bonding, an important intermolecular interaction involving bromine atoms, which would influence the crystal packing and physical properties of the compound.

Vibrational Spectroscopy (Fourier-Transform Infrared, Raman) for Functional Group Analysis and Electronic Structure Probing

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

FTIR Spectroscopy: The FTIR spectrum would provide clear evidence for key functional groups. A sharp, intense absorption band is expected around 2220-2240 cm⁻¹ , which is characteristic of a nitrile (C≡N) stretching vibration. The N-H stretch of the indazole ring would likely appear as a broad band in the region of 3100-3400 cm⁻¹ . Aromatic C-H stretching (for the H-7) would be observed just above 3000 cm⁻¹, while aromatic C=C ring stretching vibrations would produce a series of bands in the 1450-1600 cm⁻¹ region. The C-Br stretching vibrations typically occur in the fingerprint region, below 700 cm⁻¹, and can be difficult to assign definitively but their presence would be expected.

Raman Spectroscopy: Raman spectroscopy would complement the FTIR data. The nitrile stretch is also Raman active and would be observed. Aromatic ring vibrations often give strong Raman signals. This technique can be particularly useful for studying the low-frequency modes associated with the heavy C-Br bonds.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound This data is illustrative and based on typical group frequencies.

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | FTIR | 3100 - 3400 | Medium, Broad |

| Aromatic C-H Stretch | FTIR | 3050 - 3150 | Weak |

| C≡N Stretch (Nitrile) | FTIR, Raman | 2220 - 2240 | Strong, Sharp |

| Aromatic C=C Stretch | FTIR, Raman | 1450 - 1600 | Medium to Strong |

| C-N Stretch | FTIR | 1250 - 1350 | Medium |

| C-Br Stretch | FTIR, Raman | 500 - 700 | Medium to Strong |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the molecular formula of a new compound by providing a highly accurate mass measurement.

Molecular Formula Confirmation: The molecular formula of this compound is C₈H₂Br₃N₃. HRMS would measure the mass of the molecular ion (M⁺) with high precision (typically to four decimal places). The calculated monoisotopic mass is approximately 378.77 u. An experimental measurement matching this value would unequivocally confirm the molecular formula.

Isotopic Pattern: A key feature in the mass spectrum would be the distinctive isotopic pattern caused by the three bromine atoms. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. The presence of three bromine atoms would result in a characteristic cluster of peaks for the molecular ion (M, M+2, M+4, M+6) with a relative intensity ratio of approximately 1:3:3:1, providing definitive evidence for the presence of three bromine atoms. researchgate.net

Fragmentation Analysis: Electron impact (EI) or electrospray ionization (ESI) tandem mass spectrometry (MS/MS) would be used to study the fragmentation pathways. Common fragmentation patterns for such a molecule could include the loss of a bromine atom (M-79/81), sequential loss of bromine atoms, and cleavage of the indazole ring system, potentially involving the loss of HCN from the nitrile group. libretexts.orgmiamioh.edu Analyzing these fragments helps to piece together the molecular structure, corroborating the NMR data.

X-ray Crystallography for Absolute Stereochemistry, Molecular Conformation, and Crystal Packing Analysis

The most definitive method for determining the three-dimensional structure of a crystalline solid is single-crystal X-ray crystallography. mdpi.com

Absolute Structure Confirmation: This technique would provide an unambiguous confirmation of the connectivity of all atoms in this compound, verifying the substitution pattern of the three bromine atoms and the nitrile group on the indazole core. It would also definitively establish the tautomeric form (1H- vs. 2H-) present in the solid state.

Molecular Conformation: X-ray crystallography would reveal precise bond lengths, bond angles, and torsion angles. mdpi.com This data would show the planarity of the bicyclic indazole system and the geometry of the substituents.

Crystal Packing and Intermolecular Interactions: The analysis of the crystal structure would elucidate how the molecules pack together in the solid state. mdpi.com This includes identifying and characterizing intermolecular interactions such as hydrogen bonds (involving the N-H group) and halogen bonds (involving the bromine atoms), which govern the physical properties of the material.

Computational Chemistry and Theoretical Studies of 3,4,5 Tribromo 2h Indazole 6 Carbonitrile

Quantum Chemical Calculations

Quantum chemical calculations are essential for understanding the fundamental electronic properties and reactivity of a molecule.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) would be a primary method to determine the most stable three-dimensional arrangement of atoms (geometry optimization) in 3,4,5-tribromo-2H-indazole-6-carbonitrile. These calculations would yield crucial information such as bond lengths, bond angles, and dihedral angles. Furthermore, an analysis of the electronic structure would reveal the distribution of electrons within the molecule, providing insights into its chemical bonding.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps) for Electronic Transitions and Reactivity Prediction

Frontier Molecular Orbital (FMO) analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and its ability to undergo electronic transitions. A smaller gap generally suggests higher reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Data

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactive Sites

A Molecular Electrostatic Potential (MEP) map would visualize the charge distribution across the surface of this compound. This color-coded map would identify electron-rich (nucleophilic) and electron-deficient (electrophilic) regions, thereby predicting the sites most likely to be involved in chemical reactions.

Calculation of Global Reactivity Descriptors (e.g., Chemical Hardness, Electrophilicity Index, Nucleophilicity Index)

Table 2: Hypothetical Global Reactivity Descriptors

| Descriptor | Value |

|---|---|

| Chemical Hardness (η) | Data not available |

| Electrophilicity Index (ω) | Data not available |

Molecular Dynamics (MD) Simulations for Conformational Analysis, Stability, and Dynamic Behavior

Molecular Dynamics (MD) simulations would model the movement of atoms in this compound over time. This would allow for the exploration of its different possible conformations, an assessment of its structural stability, and an understanding of its dynamic behavior in various environments, such as in solution.

Advanced Modeling Techniques for Prediction of Intermolecular Interactions (e.g., Halogen Bonding, π-π Stacking)

Advanced modeling techniques would be employed to investigate the non-covalent interactions that govern how molecules of this compound interact with each other and with other molecules. Given its structure, this would likely involve studying the potential for halogen bonding (due to the bromine atoms) and π-π stacking (due to the aromatic indazole ring system). These interactions are crucial in determining the material properties of the compound in its solid state.

Reactivity and Chemical Transformations of 3,4,5 Tribromo 2h Indazole 6 Carbonitrile

Palladium-Catalyzed Cross-Coupling Reactions of Halogenated Indazoles

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For a polyhalogenated substrate like 3,4,5-tribromo-2H-indazole-6-carbonitrile, the regioselectivity of these reactions is a key consideration, often influenced by the electronic environment and steric hindrance at each brominated position.

The Suzuki-Miyaura coupling, which pairs an organohalide with an organoboron compound, is a versatile method for creating biaryl structures. wikipedia.org In the case of this compound, the three bromine atoms exhibit differential reactivity, enabling selective or sequential functionalization.

Detailed studies on the closely related compound 3,4,5-tribromo-2,6-dimethylpyridine (B2990383) have shown that the bromine at the 4-position is the most susceptible to Suzuki-Miyaura coupling. nih.govbeilstein-journals.orgresearchgate.netnih.gov This heightened reactivity is attributed to the electronic properties of the heterocyclic ring. By analogy, the C4-Br bond in this compound is expected to be the most reactive site for oxidative addition to the palladium(0) catalyst. The C5-Br and C3-Br bonds would likely require more forcing conditions to react. This differential reactivity allows for a controlled, stepwise introduction of different aryl groups. nih.govbeilstein-journals.org

By carefully controlling the stoichiometry of the arylboronic acid and the reaction conditions (e.g., catalyst, base, temperature), it is possible to achieve mono-, di-, or tri-arylated products. For instance, using one equivalent of an arylboronic acid under mild conditions would likely favor substitution at the C4 position. Subsequent couplings at C5 and C3 could be achieved with different boronic acids under more vigorous conditions, leading to the synthesis of highly substituted and structurally diverse indazole derivatives. nih.gov

| Entry | Reactant | Arylboronic Acid (Equivalents) | Expected Major Product | Position(s) Substituted |

|---|---|---|---|---|

| 1 | This compound | Phenylboronic acid (1.0) | 3,5-dibromo-4-phenyl-2H-indazole-6-carbonitrile | C4 |

| 2 | This compound | 4-Methoxyphenylboronic acid (2.0) | 3-bromo-4,5-bis(4-methoxyphenyl)-2H-indazole-6-carbonitrile | C4, C5 |

| 3 | This compound | Naphthalene-2-boronic acid (3.0+) | 3,4,5-tri(naphthalen-2-yl)-2H-indazole-6-carbonitrile | C4, C5, C3 |

| 4 | 3,5-dibromo-4-phenyl-2H-indazole-6-carbonitrile | Thiophene-3-boronic acid (1.0) | 3-bromo-5-(thiophen-3-yl)-4-phenyl-2H-indazole-6-carbonitrile | C5 |

Beyond the Suzuki-Miyaura reaction, other palladium-catalyzed cross-couplings provide access to a wider range of functional groups. The Sonogashira and Heck reactions are particularly valuable for introducing alkyne and alkene moieties, respectively. researchgate.net

The Sonogashira coupling involves the reaction of a terminal alkyne with an aryl halide, catalyzed by palladium and a copper(I) co-catalyst. organic-chemistry.org This reaction can be applied to this compound to install alkynyl groups, which are versatile handles for further transformations, such as cycloadditions or the synthesis of conjugated systems. nih.gov Similar to the Suzuki coupling, regioselectivity can be controlled to achieve selective alkynylation at the C4, C5, or C3 positions. Copper-free Sonogashira protocols have also been developed to avoid issues like the dimerization of terminal alkynes. organic-chemistry.org

The Heck reaction couples an aryl halide with an alkene to form a new, substituted alkene. researchgate.net This transformation allows for the introduction of vinyl groups onto the indazole core. The resulting vinyl-indazoles can participate in various subsequent reactions, including polymerization, metathesis, or Diels-Alder reactions, further expanding the molecular diversity accessible from the tribrominated starting material.

| Reaction Type | Coupling Partner | Potential Product (Illustrative, at C4) | Key Functional Group Introduced |

|---|---|---|---|

| Sonogashira | Phenylacetylene | 3,5-dibromo-4-(phenylethynyl)-2H-indazole-6-carbonitrile | Arylalkyne |

| Sonogashira | Trimethylsilylacetylene | 3,5-dibromo-4-((trimethylsilyl)ethynyl)-2H-indazole-6-carbonitrile | Silyl-protected alkyne |

| Heck | Styrene | 3,5-dibromo-4-styryl-2H-indazole-6-carbonitrile | Styrenyl (alkene) |

| Heck | Methyl acrylate | Methyl 3-(3,5-dibromo-6-cyano-2H-indazol-4-yl)acrylate | Acrylate ester (alkene) |

Reactions Involving the Carbonitrile Moiety

The carbonitrile (-C≡N) group is a versatile functional group that can undergo a variety of chemical transformations. numberanalytics.com Its strong electron-withdrawing nature also influences the reactivity of the indazole ring.

The carbonitrile group can be hydrolyzed to a carboxylic acid or partially hydrolyzed to a primary amide under acidic or basic conditions. libretexts.orglibretexts.org

Hydrolysis to Carboxylic Acid: Heating this compound with a strong aqueous acid (e.g., H₂SO₄, HCl) or base (e.g., NaOH, KOH) will convert the nitrile group into a carboxylic acid, yielding 3,4,5-tribromo-2H-indazole-6-carboxylic acid. numberanalytics.comgoogle.comchemguide.co.uklibretexts.org This transformation provides an entry point to other derivatives, such as esters and acid chlorides.

Conversion to Amide: Partial hydrolysis to the amide, 3,4,5-tribromo-2H-indazole-6-carboxamide, can often be achieved under more controlled conditions, for example, using certain acid catalysts at lower temperatures or alkaline hydrogen peroxide. commonorganicchemistry.comlibretexts.org The amide itself is a valuable functional group and can engage in further reactions.

Conversion to Esters: While direct conversion from the nitrile is possible, a more common route to esters is a two-step process involving hydrolysis to the carboxylic acid followed by esterification (e.g., Fischer esterification with an alcohol under acidic catalysis). google.comkocw.or.kr

The electrophilic carbon atom of the nitrile group is susceptible to attack by nucleophiles. wikipedia.orgchemistrysteps.com This reactivity can be exploited to build new heterocyclic rings fused to the indazole core, a process known as annulation.

For example, reaction with dinucleophiles can lead to the formation of five- or six-membered rings. A reaction with hydrazine (B178648) (H₂N-NH₂), for instance, could potentially lead to the formation of an aminotriazole ring, while reaction with hydroxylamine (B1172632) (H₂N-OH) could form an oxadiazole. These reactions often require activation of the nitrile group and proceed via an initial nucleophilic addition followed by intramolecular cyclization. Such strategies are powerful for creating complex, polycyclic heteroaromatic systems from a relatively simple precursor. numberanalytics.comnih.gov

Nucleophilic Aromatic Substitution Reactions on Brominated Indazoles

While aromatic rings are typically unreactive towards nucleophiles, the presence of strong electron-withdrawing groups can activate them for nucleophilic aromatic substitution (SNAr). scribd.comlibretexts.org In this compound, the indazole nucleus itself is electron-deficient, and this effect is greatly amplified by the powerful electron-withdrawing carbonitrile group. numberanalytics.comnih.gov

This electronic activation makes the carbon atoms bearing the bromine atoms susceptible to attack by strong nucleophiles (e.g., alkoxides, thiolates, amines). libretexts.org The reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the ring to form a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the expulsion of a bromide ion to restore aromaticity. libretexts.org

Electrophilic Aromatic Substitution Reactivity of the Tribrominated System

In this molecule, the benzene (B151609) ring is substituted with three bromine atoms and a carbonitrile group. Both bromine and the carbonitrile group are deactivating substituents, meaning they withdraw electron density from the aromatic ring, making it less nucleophilic and therefore less reactive towards electrophiles compared to unsubstituted benzene.

The directing effects of these substituents are as follows:

Bromine atoms: Halogens are ortho-, para-directing deactivators.

Carbonitrile group (-CN): The nitrile group is a meta-directing deactivator.

Given that all available positions on the benzene portion of the indazole ring (positions 4, 5, 6, and 7) are substituted, further electrophilic aromatic substitution on this ring is highly unlikely under standard conditions. The ring is electronically deactivated, and there are no available hydrogen atoms to be replaced by an electrophile.

However, considering the pyrazole (B372694) ring of the indazole system, electrophilic attack can also occur at the C3 position. The reactivity of the C3 position in 2H-indazoles is well-documented and is a primary site for various functionalizations. In the case of this compound, the C3 position is already substituted with a bromine atom. Therefore, any electrophilic substitution at this position would require the displacement of the existing bromine atom, which would be a challenging transformation.

A study on the metal-free regioselective halogenation of 2H-indazoles demonstrated that poly-halogenation is achievable by adjusting reaction conditions. For instance, a tribrominated product was obtained from 2-(m-tolyl)-2H-indazole by increasing the amount of N-bromosuccinimide (NBS) and prolonging the reaction time. researchgate.net This suggests that the indazole ring can accommodate multiple halogen substituents.

The table below summarizes the electronic effects of the substituents on the aromatic ring of this compound.

| Substituent | Position | Electronic Effect | Directing Effect |

| Bromo | 3 | Deactivating | N/A (on pyrazole ring) |

| Bromo | 4 | Deactivating | Ortho, Para |

| Bromo | 5 | Deactivating | Ortho, Para |

| Carbonitrile | 6 | Deactivating | Meta |

Interactive Data Table: Substituent Effects

Photochemical Transformations of the 2H-Indazole Ring System

The 2H-indazole ring system is known to undergo various photochemical transformations, often involving radical intermediates. Recent studies have highlighted the utility of visible-light-promoted reactions for the functionalization of the C3 position of 2H-indazoles.

For example, a visible-light-promoted cyanomethylation of 2H-indazoles has been achieved using bromoacetonitrile (B46782) as a cyanomethyl radical source and Ir(ppy)3 as a photocatalyst. nih.gov This reaction proceeds under mild conditions and tolerates a range of functional groups. Similarly, a transition-metal-free direct C3-carbamoylation of 2H-indazoles has been reported using visible light-induced oxidative decarboxylation coupling. frontiersin.org These reactions demonstrate the susceptibility of the C3 position of 2H-indazoles to radical attack under photochemical conditions.

In the case of this compound, the C3 position is occupied by a bromine atom. Photochemical reactions at this position would likely proceed via a different mechanism than a direct C-H functionalization. It is conceivable that under photolytic conditions, homolytic cleavage of the C3-Br bond could occur, generating an indazolyl radical. This radical could then participate in subsequent reactions.

The presence of multiple heavy bromine atoms could also influence the photochemical properties of the molecule, potentially facilitating intersystem crossing and altering the excited-state reactivity. The electron-withdrawing nature of the carbonitrile group would also impact the electronic distribution in the excited state.

The table below presents examples of photochemical C3-functionalization of 2H-indazoles, which could serve as a basis for predicting the potential reactivity of the tribrominated system.

| Reaction | Reagents | Conditions | Functional Group Introduced at C3 |

| Cyanomethylation | Bromoacetonitrile, Ir(ppy)3 | Visible light | -CH2CN |

| Carbamoylation | Oxamic acids, 4CzIPN | Visible light, base | -C(O)NR2 |

Interactive Data Table: Photochemical Reactions of 2H-Indazoles

Advanced Materials Science Applications of Indazole Derivatives with Polyhalogenation and Nitrile Functionality

Organic Electronics and Optoelectronic Materials

The indazole nucleus is a significant scaffold in the design of materials for organic electronics due to its aromatic nature and tunable electronic properties. nih.govresearchgate.net The incorporation of electron-withdrawing groups, such as bromine atoms and a nitrile group, can profoundly influence the frontier molecular orbital (HOMO/LUMO) energy levels, charge transport characteristics, and photophysical properties of the resulting molecules.

Development of Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs) Components

Indazole and its related imidazole (B134444) derivatives have been successfully utilized as building blocks for emitters, host materials, and electron-transporting layers in OLEDs. mdpi.comresearchgate.net The bipolar nature of the indazole ring, combined with the electron-withdrawing properties of the bromo and nitrile substituents in 3,4,5-tribromo-2H-indazole-6-carbonitrile, suggests its potential as a high-triplet-energy host material or as an electron-transporting component.

In OLEDs, host materials must possess high triplet energies to effectively confine the excitons on the phosphorescent guest emitter. The rigid, aromatic structure of the indazole core contributes to a high triplet energy. Furthermore, the electron-deficient character imparted by the substituents would facilitate electron injection and transport, a crucial property for electron-transporting materials. Research on carbazole-imidazole derivatives has shown that tuning the donor-acceptor character can lead to highly efficient deep-blue emitting materials for OLEDs. nih.gov The tribromo-indazole-carbonitrile structure could serve a similar role as a potent electron-accepting moiety.

In the context of OPVs, the electron-accepting nature of this compound makes it a candidate for use as a non-fullerene acceptor (NFA). NFAs require low-lying LUMO levels for efficient charge separation at the donor-acceptor interface. The cumulative electron-withdrawing effect of the three bromine atoms and the carbonitrile group would lower the LUMO energy level significantly, a key requirement for efficient electron acceptance.

Table 1: Illustrative Photophysical and Electrochemical Properties of Related N-Heterocyclic Materials for OLEDs This table presents data for analogous compounds to illustrate the typical properties of materials used in organic electronics.

| Compound Type | Role in OLED | HOMO (eV) | LUMO (eV) | Triplet Energy (eV) | Ref. |

| Carbazole-imidazole derivative | Bipolar Host / Emitter | -5.8 to -6.1 | -2.5 to -2.8 | > 3.0 | mdpi.com |

| 2,5-Diaryl-1,3,4-oxadiazole | Electron-Transporter | -6.2 to -6.5 | -2.7 to -3.0 | ~2.7 | rsc.org |

Design of Dye-Sensitized Solar Cells (DSSCs) Components and Charge Transport Properties

In DSSCs, organic dyes are responsible for light absorption and charge injection into a semiconductor (typically TiO₂). The indazole scaffold can be part of a D-π-A (donor-π-bridge-acceptor) sensitizer. The this compound moiety could function as the electron-acceptor and anchoring group. The nitrile group, in particular, can effectively bind to the TiO₂ surface, facilitating efficient electron injection from the dye's excited state into the semiconductor's conduction band. The polybrominated framework would modulate the electronic properties and could also influence the molecular packing on the semiconductor surface, potentially reducing charge recombination.

The charge transport properties are heavily influenced by intermolecular interactions. The ability of the molecule to form ordered structures through π-π stacking and halogen bonding could lead to enhanced charge mobility, a desirable trait for any organic electronic device. Studies on imidazole-based junctions have shown that π-stacked dimers can create highly efficient pathways for charge transport. rsc.org

Supramolecular Chemistry and Crystal Engineering

The precise control of molecular arrangement in the solid state is fundamental to tailoring the properties of materials. The subject compound is richly functionalized to participate in highly specific non-covalent interactions, making it an excellent candidate for crystal engineering.

Exploitation of Halogen Bonding in Directed Self-Assembly

Halogen bonding is a directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophile. nih.gov It has emerged as a powerful tool for constructing complex supramolecular architectures. nih.gov With three bromine atoms, this compound possesses multiple sites for engaging in strong halogen bonds.

These bromine atoms can interact with Lewis bases, such as the nitrogen atom of the nitrile group or the pyrazolic nitrogen of a neighboring molecule, to form robust and directional self-assembled structures. The strength and directionality of these Br···N or Br···Br interactions can be used to guide the formation of 1D chains, 2D sheets, or 3D networks. mdpi.comresearchgate.net This controlled assembly is critical for aligning molecules in a way that optimizes charge transport pathways or other collective properties. Research on diiodotetrafluorobenzene has demonstrated its exceptional ability to form co-crystals with a wide array of halogen-bond acceptors, creating diverse and functional supramolecular materials. nih.gov

Table 2: Typical Halogen Bond Geometries and Energies from Related Systems This table provides example data for halogen bonds in other molecular crystals to illustrate the nature of these interactions.

| Interaction Type | Donor | Acceptor | Distance (Å) | Angle (°) | Energy (kcal/mol) | Ref. |

| C–I···N | 1,4-Diiodotetrafluorobenzene | Pyridine | ~2.80 | ~175 | -4 to -6 | nih.gov |

| C–Br···Br (Type II) | Brominated Phenol | Brominated Phenol | ~3.40 | ~165 / ~90 | -2 to -3 | mdpi.comresearchgate.net |

Investigation of π-π Stacking Interactions in Solid-State Materials

The planar, aromatic indazole core is predisposed to engage in π-π stacking interactions, which are crucial in governing the solid-state packing of organic materials. mdpi.com These interactions, which arise from the overlap of π-orbitals between adjacent aromatic rings, significantly affect the electronic properties of the material, including charge carrier mobility and photophysical behavior.

In the crystal structure of related indazole derivatives, molecules often arrange into slipped stacks. researchgate.net The presence of the highly polar nitrile group and the electron-rich bromine atoms on the periphery of the indazole ring in this compound would strongly influence the geometry and strength of these π-π interactions. By controlling the interplay between π-π stacking and the aforementioned halogen bonds, it may be possible to engineer crystal structures with specific herringbone or lamellar arrangements, which are known to be beneficial for charge transport in organic field-effect transistors (OFETs). nih.gov

Polymer Chemistry: Incorporation of this compound Motifs into Polymeric Structures

The incorporation of functional heterocyclic motifs into polymer backbones is a well-established strategy for creating advanced materials with tailored properties. The this compound unit could be integrated into polymeric structures to impart desirable thermal, electronic, or optical characteristics.

Sensor Development based on Electronic and Optical Properties of the Compound

The unique molecular architecture of this compound, featuring a combination of polyhalogenation and a nitrile group on the indazole scaffold, suggests significant potential for its application in the development of advanced chemical sensors. While direct experimental studies on the sensing capabilities of this specific compound are not extensively documented in publicly available literature, a prospective analysis based on the known effects of its constituent functional groups on the electronic and optical properties of heterocyclic systems allows for the extrapolation of its potential in sensor technology.

The indazole core, a bicyclic aromatic heterocycle, provides a rigid framework that is conducive to fluorescence. The development of fluorescent sensors based on the indazole scaffold has been an active area of research. For instance, indazole-fused rhodamine dyes have been designed as "off-on" fluorescent probes for the detection of mercury ions (Hg²⁺). researchgate.net In such systems, the interaction of the analyte with the indazole derivative leads to a measurable change in fluorescence intensity, enabling sensitive and selective detection.

The extensive bromination of the indazole ring in this compound is expected to profoundly influence its photophysical properties. Halogen atoms, through the "heavy atom effect," can enhance intersystem crossing from the singlet excited state to the triplet state, which can influence fluorescence quantum yield and lifetime. This effect can be harnessed in the design of ratiometric or phosphorescent sensors. Theoretical and experimental studies on other fluorescent dyes have demonstrated that halogen substitution can systematically tune the absorption and emission wavelengths. nih.gov The electron-withdrawing nature of the three bromine atoms, coupled with the strong electron-withdrawing nitrile group, would also lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This alteration of the electronic structure is a key principle in the design of chemosensors, as analyte binding can perturb these energy levels and result in a detectable optical or electronic signal.

Furthermore, indole (B1671886) and indazole derivatives have been investigated for their aggregation-induced emission (AIE) properties. rsc.org AIE-active materials are typically non-emissive in solution but become highly fluorescent in an aggregated state. This phenomenon is highly advantageous for sensor development, as it can lead to sensors with low background noise and high signal-to-noise ratios. The bulky bromine atoms on the this compound molecule could potentially promote AIE activity by restricting intramolecular rotation in the excited state upon aggregation or binding to an analyte.

The nitrile functionality at the 6-position of the indazole ring not only contributes to the electron-deficient nature of the aromatic system but can also serve as a potential binding site for specific analytes. The lone pair of electrons on the nitrogen atom of the nitrile group can coordinate with metal ions or participate in hydrogen bonding interactions. This interaction can modulate the intramolecular charge transfer (ICT) character of the molecule, leading to changes in its fluorescence emission. The synthesis of 2H-indazoles bearing electron-withdrawing groups like cyano (CN) has been reported, indicating the feasibility of incorporating this functional group into sensor designs. acs.org

The development of sensors based on this compound could proceed via several mechanisms. A common approach involves the modification of the indazole core with a specific receptor unit that selectively binds to the target analyte. This binding event would then trigger a change in the electronic or optical properties of the indazole fluorophore. For example, the compound could be functionalized to create a photoinduced electron transfer (PET) sensor. In such a design, the fluorescence of the indazole core would be quenched in the absence of the analyte due to electron transfer from a donor moiety. Upon binding of the analyte to the receptor, the PET process is inhibited, and fluorescence is restored.

While the specific sensing applications of this compound remain to be experimentally verified, the combination of a fluorescent indazole core, the modulating effects of polyhalogenation, and the coordinating potential of the nitrile group provides a strong foundation for its exploration in the development of novel optical and electronic sensors for a variety of analytes.

| Property | Influence on Sensing Potential |

| Indazole Core | Provides a rigid, fluorescent platform. |

| Tribromination | Modulates photophysical properties via the heavy atom effect and electronic withdrawing effects. Potentially induces Aggregation-Induced Emission (AIE). |

| Nitrile Group | Acts as a strong electron-withdrawing group, influencing HOMO/LUMO energy levels. Provides a potential coordination site for analytes. |

Catalytic Applications of Indazole Scaffolds

Indazole Derivatives as Ligands in Transition Metal-Catalyzed Reactions

Indazole derivatives have demonstrated significant potential as ligands in a variety of transition metal-catalyzed transformations. nih.govresearchgate.net Their ability to coordinate with metal centers through their nitrogen atoms, and the ease with which their steric and electronic properties can be tuned, makes them attractive for catalyst design. acs.org

A notable application of indazole-based ligands is in gold catalysis. Researchers have designed indazole phosphine (B1218219) ligand scaffolds that, upon coordination with gold(I), exhibit catalytic activity in reactions such as propargyl amide cyclization and enyne cyclization. acs.orgnih.gov The electronic properties of these ligands can be readily modified, for instance, by methylation of the indazole backbone to introduce a positive charge, which in turn influences the catalytic activity of the gold complex. nih.gov For example, a neutral indazole phosphine gold(I) complex was found to be a highly effective catalyst for propargyl amide cyclization, a transformation that did not proceed with a standard triphenylphosphine (B44618) gold(I) catalyst. acs.org This enhanced activity is attributed to the presence of a free lone pair on an indazole nitrogen, which may act as a Brønsted base, facilitating key steps in the catalytic cycle. nih.gov

Indazole-derived N-heterocyclic carbenes (NHCs) have also been employed as ligands in gold-catalyzed reactions. These ligands combine strong σ-donation from the carbene center with a sterically hindered and modular framework. nsf.gov Gold(I) complexes bearing these "Indy*" ligands have been successfully applied to the cycloisomerization of N-propargylamides to form oxazolines, which are important motifs in medicinal chemistry. nsf.gov

Furthermore, indazole-based pincer ligands have been developed for ruthenium-catalyzed hydrogenation reactions. These ligands create a stable coordination environment around the metal center, enabling efficient catalysis. A ruthenium complex with an indazole backbone PNN pincer ligand has shown exceptional performance in the hydrogenation of various unsaturated compounds. rsc.org

The synthesis of functionalized indazoles themselves often relies on transition metal catalysis, with rhodium and copper being particularly prominent. nih.gov For instance, Rh(III)/Cu(II) co-catalyzed sequential C-H bond activation and intramolecular annulation has been used to construct 1H-indazoles. nih.gov Similarly, rhodium catalysis has been employed in the [4 + 1] annulation of azoxy compounds with diazoesters to yield 2H-indazoles. nih.govresearchgate.net Palladium catalysis is also widely used for the functionalization of the indazole core through cross-coupling reactions. scilit.comresearchgate.net

| Metal | Ligand Type | Reaction Type | Reference |

| Gold(I) | Indazole Phosphine | Propargyl Amide Cyclization, Enyne Cyclization | nih.gov, acs.org |

| Gold(I) | Indazole-derived NHC | Cycloisomerization of N-propargylamides | nsf.gov |

| Ruthenium | Indazole PNN Pincer | Hydrogenation of Unsaturated Bonds | rsc.org |

| Rhodium(III) | N/A (Catalyst for Indazole Synthesis) | C-H Amination, N-N Bond Formation | nih.gov |

| Copper(II) | N/A (Co-catalyst for Indazole Synthesis) | C-H Bond Activation, Annulation | nih.gov |

| Palladium | Various | Cross-coupling Reactions | scilit.com, researchgate.net |

Organocatalysis Utilizing Indazole-Based Catalysts

In addition to their role as ligands, indazole derivatives have been utilized in the field of organocatalysis, where small organic molecules are used to accelerate chemical reactions. nih.gov This approach avoids the use of potentially toxic and expensive metals.

One area where indazole derivatives have shown promise is in asymmetric aminocatalysis. An iminium/enamine cascade process, catalyzed by chiral secondary amines, has been employed for the asymmetric aza-Michael addition of 1H-indazole derivatives to α,β-unsaturated aldehydes. nih.govacs.org This strategy leads to the formation of enantioenriched fused polycyclic indazole architectures. nih.govacs.org The scope of this transformation has been explored by varying both the aldehyde and the indazole components. nih.govfigshare.com

Furthermore, the principles of organocatalysis have been merged with other catalytic modes to construct complex indazole skeletons. For example, a combination of organocatalysis and photocatalysis has been developed for the asymmetric construction of polycyclic indazoles. acs.org This dual catalytic system, involving enamine-imine activation and a proton-coupled electron transfer (PCET) activation, allows for the efficient formation of multiple C-X bonds and five consecutive chiral centers in a single operation. acs.org

Organophotocatalysis has also been employed for the direct functionalization of the indazole ring. For instance, the metal-free arylation of 2H-indazoles has been achieved using 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene (4CzIPN) as an organophotocatalyst with anilines as the aryl source. researchgate.net This method is highly regioselective and proceeds under mild conditions. researchgate.net Similarly, the direct C3-amidation of 2H-indazoles has been accomplished using 4CzIPN as a photocatalyst and N-aminopyridinium salts as the amidyl radical source, providing a transition-metal-free route to valuable 3-amidated 2H-indazoles. acs.org

| Catalysis Type | Reaction | Key Features | Reference |

| Asymmetric Aminocatalysis | Aza-Michael Addition/Intramolecular Cyclization | Iminium/enamine cascade; synthesis of enantioenriched fused polycyclic indazoles | nih.gov, acs.org |

| Organo-Photocatalysis | Asymmetric Triple-Reaction Sequence | Merging of enamine-imine activation and PCET activation; construction of five consecutive chiral centers | acs.org |

| Organo-Photocatalysis | Arylation of 2H-Indazoles | Metal-free; highly regioselective; uses 4CzIPN catalyst | researchgate.net |

| Organo-Photocatalysis | C3-Amidation of 2H-Indazoles | Transition-metal-free; uses 4CzIPN catalyst and N-aminopyridinium salts | acs.org |

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes for Highly Substituted Indazoles

The synthesis of polysubstituted indazoles often presents challenges in terms of efficiency, selectivity, and environmental impact. benthamdirect.com Future research should prioritize the development of novel and sustainable synthetic routes to access 3,4,5-tribromo-2H-indazole-6-carbonitrile and its analogues.

One promising avenue is the application of flow chemistry . This technology offers enhanced safety, reproducibility, and scalability compared to traditional batch methods. acs.orgvapourtec.com The use of flow reactors could enable precise control over reaction parameters, potentially leading to higher yields and purities of highly substituted indazoles. researchgate.netmdpi.com A general one-step synthesis of substituted indazoles using a flow reactor has already been reported, demonstrating the feasibility of this approach for producing a range of indazole derivatives. acs.org

Furthermore, the principles of green chemistry should be integrated into synthetic design. rsc.org This includes the use of environmentally benign solvents, catalyst-based approaches to minimize waste, and the development of one-pot reactions to improve atom economy. researchgate.netacs.orgnih.gov Recent reviews have highlighted significant advancements in catalyst-based and green chemistry approaches for indazole synthesis, which could be adapted for the preparation of tribrominated indazole carbonitriles. benthamdirect.combohrium.com Exploring methodologies that reduce or eliminate the use of hazardous reagents and costly metal catalysts is a critical goal. researchgate.net

| Synthetic Approach | Potential Advantages for this compound | Key Research Focus |

| Flow Chemistry | Improved safety, scalability, and reaction control for complex substitutions. acs.orgvapourtec.com | Optimization of reaction conditions in continuous flow systems. researchgate.net |

| Green Chemistry | Reduced environmental impact, use of sustainable materials, and improved cost-effectiveness. rsc.orgresearchgate.net | Development of catalyst-based, solvent-free, or aqueous synthetic methods. acs.orgnih.gov |

| One-Pot Syntheses | Increased efficiency and reduced waste by combining multiple steps. acs.org | Designing cascade reactions for the direct assembly of the substituted indazole core. |

Exploration of Advanced Functionalization Strategies for the Nitrile and Bromine Groups

The nitrile and multiple bromine substituents on the this compound scaffold are ripe for chemical modification, offering pathways to a diverse range of new derivatives.

The nitrile group is a versatile functional handle that can be transformed into various other functionalities. nih.govresearchgate.net Future work could explore its conversion to amines, amides, carboxylic acids, or tetrazoles, each providing a different set of chemical properties and potential applications. Nitrile groups can also act as directing groups in C-H functionalization reactions, enabling further substitution on the indazole ring. nih.govnih.gov

The three bromine atoms at positions 3, 4, and 5 present numerous opportunities for selective functionalization. Transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, are powerful tools for forming new carbon-carbon bonds at these positions. rsc.orgnih.govresearchgate.net A significant challenge and area for future research will be achieving site-selective functionalization of the three C-Br bonds, which may be influenced by their distinct electronic environments. nih.gov Ultrasound-assisted bromination and subsequent cross-coupling reactions have been shown to be effective for other indazoles and could be explored for this specific compound. nih.govrsc.org

| Functional Group | Potential Transformations | Key Research Focus |

| Nitrile (-CN) | Hydrolysis, reduction, cycloadditions. nih.govresearchgate.net | Selective conversion to amides, carboxylic acids, amines, or tetrazoles. |

| Bromine (-Br) | Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and other cross-coupling reactions. rsc.orgresearchgate.net | Achieving regioselective functionalization at the C3, C4, and C5 positions. nih.gov |

Deeper Computational Insights into Reactivity Profiles and Structure-Property Relationships (Excluding QSAR)

Computational chemistry, particularly Density Functional Theory (DFT), can provide profound insights into the electronic structure, reactivity, and potential properties of this compound without relying on quantitative structure-activity relationship (QSAR) models. nih.govrsc.org

Future computational studies could focus on:

Mapping the electrostatic potential to predict sites susceptible to nucleophilic and electrophilic attack.

Calculating frontier molecular orbital energies (HOMO-LUMO) to understand the molecule's electronic properties and reactivity. nih.govresearchgate.net

Modeling the reaction mechanisms for various functionalization reactions to predict regioselectivity and optimize reaction conditions. researchgate.net

Investigating the impact of substituent effects on the geometry and electronic properties of the indazole core. niscpr.res.in

These theoretical investigations can guide synthetic efforts by predicting the most likely outcomes of chemical reactions and by helping to rationalize observed experimental results. researchgate.net

| Computational Method | Information to be Gained | Potential Impact on Research |

| Density Functional Theory (DFT) | Electronic structure, reactivity indices, and thermodynamic properties. nih.govrsc.orgresearchgate.net | Guiding synthetic strategies and predicting molecular properties. |

| Molecular Dynamics (MD) Simulations | Conformational analysis and intermolecular interactions. frontiersin.org | Understanding behavior in different solvent environments and potential for self-assembly. |

Integration of this compound into Novel Functional Materials and Architectures

The unique electronic and structural features of this compound make it an intriguing building block for the development of novel functional materials.

One promising area is the design and synthesis of metal-organic frameworks (MOFs) . The nitrogen atoms of the indazole ring and the nitrile group can act as coordination sites for metal ions, leading to the formation of extended, porous structures. researchgate.netacs.orgrsc.org The properties of such MOFs, including their porosity, stability, and potential for applications in gas storage or catalysis, would be influenced by the tribrominated backbone of the indazole ligand. researchgate.net

Furthermore, the incorporation of this highly functionalized indazole into polymers or other organic materials could lead to novel properties. The bromine and nitrile groups can be used as handles for polymerization or for grafting onto other material backbones. The resulting materials could have interesting optical, electronic, or thermal properties, making them candidates for applications in organic electronics or as specialized coatings.

| Material Type | Potential Role of the Indazole | Key Research Focus |

| Metal-Organic Frameworks (MOFs) | As a multitopic organic linker. researchgate.netacs.orgfau.de | Synthesis and characterization of novel MOFs with unique topologies and properties. |

| Functional Polymers | As a monomer or a functional pendant group. | Development of polymers with tailored electronic, optical, or thermal characteristics. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,4,5-tribromo-2H-indazole-6-carbonitrile, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via sequential bromination of a pre-functionalized indazole scaffold. A common approach involves using brominating agents like N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) under controlled temperature (0–25°C) to achieve regioselective bromination at positions 3, 4, and 4. The carbonitrile group at position 6 is typically introduced earlier via nucleophilic substitution or cyanation reactions using malononitrile . Yield optimization requires monitoring reaction progress via TLC or HPLC, while purity is ensured through recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent).

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks using deuterated solvents (DMSO-d₆ or CDCl₃) and compare with DFT-calculated chemical shifts to resolve ambiguities in bromine-induced deshielding effects .

- IR : Confirm the presence of the nitrile group via a sharp peak near 2200–2250 cm⁻¹ .

- Crystallography : Single-crystal X-ray diffraction (SHELXL/SHELXS) is critical for unambiguous structural confirmation. Heavy bromine atoms enhance diffraction but require high-resolution data to mitigate absorption effects. Use Mo-Kα radiation (λ = 0.71073 Å) and refine structures with SHELXL-2018, incorporating anisotropic displacement parameters for Br atoms .

Advanced Research Questions

Q. How do bromine substituents at positions 3, 4, and 5 affect the electronic and steric properties of 2H-indazole-6-carbonitrile?

- Methodological Answer : Bromine’s electron-withdrawing nature reduces electron density on the indazole ring, quantified via Hammett substituent constants (σₚ ≈ 0.23 for Br). Computational studies (DFT/B3LYP/6-311++G(d,p)) reveal:

- Electrostatic Potential Maps : Highlight charge depletion at brominated positions, enhancing electrophilic reactivity .

- Steric Effects : Overcrowding from three bromine atoms may distort planarity, analyzed via X-ray torsion angles .

Experimental validation involves comparing reactivity with non-brominated analogs in cross-coupling reactions (e.g., Suzuki-Miyaura) .

Q. How can researchers resolve contradictions between experimental spectral data and computational predictions for this compound?

- Methodological Answer : Discrepancies often arise from solvent effects, crystal packing forces, or approximations in DFT functionals. Mitigation strategies include:

- Solvent Correction : Apply the IEF-PCM model in DFT calculations to account for solvent polarity .

- Dynamic Effects : Use molecular dynamics (MD) simulations to model crystal environments and compare with X-ray data .

- Multi-Technique Validation : Cross-validate NMR/IR data with mass spectrometry (HRMS-ESI) and elemental analysis .

Q. What strategies are effective for studying the bioactivity of this compound in enzyme inhibition assays?

- Methodological Answer :

- Target Selection : Prioritize bromine-sensitive enzymes (e.g., kinases, dehalogenases) based on structural analogs in literature .

- Assay Design : Use fluorescence-based assays (e.g., ATPase activity with ADP-Glo™) and compare IC₅₀ values against control inhibitors. Include DMSO vehicle controls (<1% v/v) to avoid solvent interference .

- SAR Analysis : Synthesize derivatives (e.g., mono-/di-bromo variants) to isolate bromine’s role in binding .

Q. What computational tools are recommended for predicting the stability and reactivity of this compound under varying pH and temperature?

- Methodological Answer :

- Thermodynamic Stability : Use Gaussian 16 with CBS-QB3 composite method to calculate Gibbs free energy of decomposition pathways (e.g., debromination) .

- Kinetic Modeling : Apply Arrhenius equations derived from DSC/TGA data to predict degradation rates at elevated temperatures .

- pH-Dependent Reactivity : Perform pKa calculations (ADMET Predictor™) to identify protonation states influencing solubility and reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.